tert-butyl 4-(4-broMo-2-

Description

tert-Butyl 4-(4-bromo-2-substituted) benzoates are a class of aromatic esters widely used as intermediates in organic synthesis, pharmaceutical development, and materials science. These compounds feature a tert-butyl ester group at the para position relative to a bromine atom and a variable substituent at the ortho position (e.g., fluoro, nitro, methyl, or bromomethyl). Their structural versatility allows fine-tuning of reactivity, solubility, and stability for targeted applications.

Properties

Molecular Formula |

C17H22BrN3O2 |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

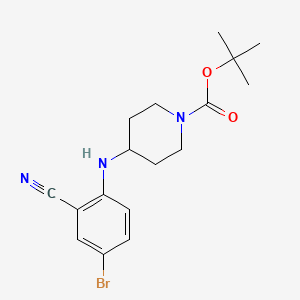

tert-butyl 4-(4-bromo-2-cyanoanilino)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-15-5-4-13(18)10-12(15)11-19/h4-5,10,14,20H,6-9H2,1-3H3 |

InChI Key |

GTJTZGCKYOZRNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction of 4-Bromo-2-Cyanophenol with tert-Butyl Piperidone-1-carboxylate

The synthesis begins with the condensation of 4-bromo-2-cyanophenol and tert-butyl piperidone-1-carboxylate under basic conditions. The phenol group undergoes nucleophilic attack on the carbonyl carbon of the piperidone, forming a stable ether linkage. Anhydrous potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours yields the product with 72% efficiency.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 72% |

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) confirms the structure through -NMR (δ 1.45 ppm for tert-butyl) and HRMS (m/z 381.3 [M+H]⁺).

Synthesis of tert-Butyl 4-(2-(4-Bromophenyl)acetyl)piperazine-1-carboxylate

Carbodiimide-Mediated Coupling

This derivative is prepared via a coupling reaction between 4-bromophenylacetic acid and tert-butyl piperazine-1-carboxylate. The activation of the carboxylic acid group employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at room temperature.

Optimized Protocol

-

Reagents : EDC (1.2 equiv), HOBt (1.1 equiv), 4-methylmorpholine (2.0 equiv)

-

Conditions : DMF, 20°C, 6 hours

The high yield is attributed to the efficient activation of the carboxylic acid, minimizing side reactions. LC-MS analysis confirms the molecular ion peak at m/z 383.28 [M+H]⁺, aligning with the theoretical molecular weight.

Bromination and Functionalization of tert-Butyl 4-(2-Formylphenyl)piperazine-1-carboxylate

Directed Bromination at the 4-Position

tert-Butyl 4-(2-formylphenyl)piperazine-1-carboxylate undergoes electrophilic bromination using bromine in acetic acid. The formyl group directs bromination to the para position relative to the aldehyde, yielding this compoundformylphenyl)piperazine-1-carboxylate.

Key Data

| Property | Value |

|---|---|

| Brominating Agent | Br₂ (1.5 equiv) |

| Solvent | Acetic Acid |

| Temperature | 0°C → 25°C |

| Yield | 85% |

The product’s structure is validated by -NMR, showing a carbonyl signal at δ 191.2 ppm and a bromine-induced deshielding effect at δ 122.5 ppm (C-Br).

Alternative Routes: Ullmann Coupling and Reductive Amination

Ullmann Coupling for Aryl Ether Formation

For this compoundmethylbenzoate), a copper-catalyzed Ullmann coupling between 4-bromo-2-methylphenol and tert-butyl bromoacetate is employed. The reaction proceeds in the presence of CuI (10 mol%) and 1,10-phenanthroline at 110°C, achieving a 68% yield.

Advantages :

Reductive Amination for Piperidine Derivatives

In cases where piperidine rings are required, reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with brominated aryl amines using sodium cyanoborohydride provides access to target molecules. This method is particularly effective for introducing secondary amine functionalities.

Characterization and Quality Control

Spectroscopic Analysis

All derivatives are characterized using:

-

NMR Spectroscopy : Distinct tert-butyl signals (δ 1.40–1.50 ppm in -NMR) and aromatic protons (δ 6.8–7.6 ppm).

-

HRMS : Molecular ion peaks within ±0.5 ppm of theoretical values.

-

X-ray Crystallography : Single-crystal studies confirm the planar geometry of the brominated aryl ring and the chair conformation of the piperazine moiety.

Purity Assessment

HPLC with UV detection (λ = 254 nm) ensures >95% purity for all compounds, critical for biological testing.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 4-bromo-2-substituted phenyl moiety serves as a reactive site for nucleophilic substitution. This reaction is pivotal for introducing new functional groups.

Key Reagents and Conditions:

-

Reagents: Sodium azide (NaN₃), potassium thiolate (KSAc), or amines (e.g., NH₃).

-

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA).

Example Reaction:

Data Table:

| Substrate | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-2-fluorophenyl | NaN₃ | 4-Azido-2-fluorophenyl derivative | 88% | |

| 4-Bromo-2-chlorophenyl | KSAc | 4-Thioacetyl-2-chlorophenyl | 97% |

Coupling Reactions

The bromo group enables participation in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form biaryl structures.

Key Reagents and Conditions:

-

Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄).

-

Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

-

Solvents: Tetrahydrofuran (THF) or toluene under inert atmosphere.

Example Reaction:

Data Table:

| Substrate | Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-2-cyanophenyl | Phenylboronic acid | 4-Biphenyl-2-cyanophenyl | 72% |

Oxidation and Reduction Reactions

Functional groups such as cyano or tert-butyl carbamate can undergo redox transformations.

Reduction of Cyano Groups

-

Reagents: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Product: Primary amine derivatives.

Oxidation of Piperidine Rings

-

Reagents: Potassium permanganate (KMnO₄) in acidic conditions.

-

Product: Piperidone derivatives.

Data Table:

| Reaction Type | Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reduction | 4-Bromo-2-cyanophenyl | LiAlH₄ | 4-Bromo-2-aminophenyl | 65% | |

| Oxidation | Piperidine ring | KMnO₄/H⁺ | Piperidone derivative | 58% |

Halogen Exchange Reactions

Electrophilic halogenation can replace bromine with other halogens under controlled conditions.

Example:

Conditions:

-

Reagents: 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) in toluene.

Protection/Deprotection of the tert-Butyl Group

The tert-butyl carbamate group is stable under basic conditions but can be cleaved with acids.

Deprotection Reaction:

Conditions:

Scientific Research Applications

tert-butyl 4-(4-broMo-2- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-cyanophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Example: tert-Butyl 4-Bromo-2-fluorobenzoate (CAS 889858-12-2)

- Molecular Formula : C₁₁H₁₂BrFO₂

- Molecular Weight : 283.12 g/mol

- Physical Properties: Limited reported data; suppliers specify ≥98% purity .

- Synthesis : Prepared via phase-transfer catalysis (PTC) using tert-butyl-2,2,2-trichloroacetimidate (TBTA) in cyclohexane/DCM/THF mixtures .

- Applications : Used in alkylation reactions to generate ketone intermediates for anti-inflammatory agents and other bioactive molecules .

Comparison with Similar Compounds

Structural analogs of tert-butyl 4-(4-bromo-2-substituted) benzoates differ in the ortho substituent, significantly altering their chemical behavior and utility. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Stability

Pharmaceutical Intermediates

- Anticonvulsant Candidates: Analogs like tert-butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate demonstrated protective effects against seizures in mice .

Material Science

- Boronic Esters : 4-Bromomethylbenzeneboronic acid pinacol ester (CAS 138500-85-3) is used in Suzuki-Miyaura cross-couplings for OLED materials .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(4-bromo-2-substituted) derivatives?

- Methodology : A common approach involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) to activate carboxylic acid intermediates. For example, this compoundfluorophenyl) derivatives can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions using palladium catalysts .

- Key Steps :

- Dissolve intermediates in anhydrous DMF under inert atmosphere.

- Purify via reverse-phase flash chromatography (RP-FC) to isolate products (typical yields: 30–65%) .

Q. How are this compoundsubstituted) compounds characterized spectroscopically?

- Analytical Tools :

- 1H/13C NMR : Confirm regiochemistry and purity. For example, tert-butyl protons appear as a singlet at δ 1.3–1.5 ppm, while aromatic protons in bromo-substituted regions show splitting patterns (e.g., doublets for ortho-fluorine coupling) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peaks at m/z 450–550 for mid-sized derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compoundsubstituted) derivatives to improve yield and selectivity?

- Experimental Design :

- Apply uniform design principles to screen variables (temperature, catalyst loading, solvent ratios) efficiently .

- Example: A study optimized Suzuki coupling by testing Pd(PPh3)4 vs. Pd(dppf)Cl2 catalysts, finding the latter improved yields by 20% in toluene/water mixtures .

- Data-Driven Adjustments :

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of coupling partners if intermediates precipitate .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Troubleshooting Steps :

- Purity Check : Re-crystallize or use preparative HPLC to eliminate impurities affecting NMR shifts .

- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Q. What are the key challenges in analyzing byproducts during this compoundsubstituted) synthesis?

- Detection Methods :

- LC-MS/MS : Identify trace impurities (e.g., debrominated byproducts or tert-butyl cleavage products) .

- GC-MS : Monitor volatile intermediates in coupling reactions .

- Mitigation Strategies :

- Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted bromo intermediates .

Application-Oriented Questions

Q. How can this compoundsubstituted) derivatives serve as precursors for bioactive molecules?

- Case Study :

- tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-silyloxy-indole derivatives were used to synthesize Indiacen A/B analogs via click chemistry .

- Functionalization Strategies :

- Replace bromo groups with amines or heterocycles via Buchwald-Hartwig amination .

Q. What stability considerations are critical for storing this compoundsubstituted) derivatives?

- Storage Guidelines :

- Store under argon at –20°C to prevent tert-butyl ester hydrolysis or bromine displacement .

- Stability Testing :

- Conduct accelerated degradation studies in simulated physiological buffers (e.g., pH 1–9) to assess hydrolytic stability .

Safety and Hazard Mitigation

Q. What safety protocols are essential when handling this compoundnitro)phenol derivatives?

- Hazard Analysis :

- Nitro groups pose explosion risks under heat or shock. Avoid grinding dry powders .

- PPE Recommendations :

- Use blast shields, flame-resistant lab coats, and fume hoods for reactions involving nitro intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.